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Feature

Conteltinib (CT-707)

Crizotinib

Generation

Study Phase

ALK TKI-Naive
Patients

1 Overall Response
Rate (ORR)

+ Median PFS

+ Median DoR

Post-Crizotinib
Patients

1 ORR

t Median PFS

Common TRAEs
(Any Grade)

Second-generation ALK TKI [1]

Phase 1 [1]

64.1% (25/39) [1]

15.9 months [1]

15.0 months [1]

33.3% (7/21) [1]
6.73 months [1]

Diarrhea (71.9%), elevated serum creatinine
(45.3%), elevated AST (39.1%), nausea (37.5%)
[1]

First-generation ALK TKI [2]

Phase 3 (Pivotal trials) [2]

~60% (across multiple
studies) [1]

8-10 months [1]

Information missing

N/A

N/A

Visual disorders, diarrhea,
nausea, edema [2]
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Feature Conteltinib (CT-707) Crizotinib

Grade =23 TRAEs 14.1% (9/64) [1] Higher incidence than
Alectinib per meta-analysis

[2]

Conteltinib Clinical Trial Overview

For researchers, the methodology and scope of the available data are crucial:

e Trial Design: The data for Conteltinib comes from a multicenter, open-label, first-in-human
Phase 1 study (NCT02695550) [1]. This trial included both a dose-escalation phase (50 to 800 mg
QD) and a dose-expansion phase [1].

e Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC. Among
them, 41 (64.1%) were ALK TKI-naive, and 23 (35.9%) had received prior Crizotinib therapy [1].

e Key Outcomes: The study established the Recommended Phase 2 Dose (RP2D) as 600 mg QD for
ALK TKI-naive patients and 300 mg BID for patients who had received Crizotinib previously [1]. The
maximum tolerated dose (MTD) was not reached [1].

¢ Preclinical Profile: Conteltinib is reported to be about 10-fold more potent than Crizotinib against
ALK in enzymatic assays and can inhibit various Crizotinib-resistant mutations (L1196M, G1202R,
etc.) [1].

Experimental Protocol Summary

The methodology from the key Conteltinib study can be summarized as follows [1]:

¢ Intervention: Oral Conteltinib was administered in 28-day cycles.

e Dosing: A"3 + 3" dose-escalation scheme was used, starting at 50 mg QD and escalating to 100,
200, 300, 450, 600, and 800 mg QD. Each dose had a 7-day pharmacokinetic (PK) lead-in phase.

¢ Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and adverse
events.

¢ Key Secondary Endpoints: Pharmacokinetic properties, Overall Response Rate (ORR),
Progression-Free Survival (PFS), and Duration of Response (DoR).

e Patient Evaluation: Tumor response was assessed using RECIST 1.1 criteria. Safety was evaluated
continuously and graded according to CTCAE.
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ALK Signaling Pathway & Inhibitor Mechanism

The following diagram illustrates the core signaling pathway involved in ALK-positive NSCLC and the site

of action for TKIs like Conteltinib and Crizotinib.
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Interpretation for Research and Development

¢ Promising Next-Generation Profile: The efficacy data for Conteltinib, especially the longer median
PFS in TKI-naive patients, aligns with the trend seen with other second-generation ALK inhibitors,
which were developed to overcome the limitations of Crizotinib, particularly acquired resistance and
poor CNS penetration [1] [2].

¢ Mechanism for Overcoming Resistance: The preclinical data suggesting potency against key
Crizotinib-resistant mutations (e.g., L1196M, G1202R) provides a mechanistic rationale for its
observed clinical activity in post-Crizotinib patients [1]. This is a critical area of research, as
sequential TKI therapy can lead to compound mutations that are challenging to treat [3].

o Data Limitation: The most critical limitation is the absence of direct head-to-head trial data. The
Crizotinib figures provided are from historical and cross-trial comparisons, which must be interpreted
with caution due to potential differences in study populations and designs. The ongoing development
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of Conteltinib will require Phase 3 randomized controlled trials for a definitive efficacy and safety
comparison.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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